molecular formula C21H33N3O B11345423 N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbenzamide

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbenzamide

Cat. No.: B11345423
M. Wt: 343.5 g/mol
InChI Key: FOFKMEAVHJXZDV-UHFFFAOYSA-N
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Description

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbenzamide is a complex organic compound with a unique structure that combines a piperazine ring, a cyclohexyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-ethylpiperazine derivative, which is then reacted with cyclohexylmethyl chloride to form the cyclohexylmethylpiperazine intermediate. This intermediate is subsequently coupled with 3-methylbenzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbenzamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The cyclohexyl and benzamide groups contribute to the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbenzamide is unique due to the presence of the 4-ethylpiperazine ring, which can impart distinct pharmacological properties compared to other similar compounds. The combination of the cyclohexyl and benzamide groups also contributes to its unique chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H33N3O

Molecular Weight

343.5 g/mol

IUPAC Name

N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]-3-methylbenzamide

InChI

InChI=1S/C21H33N3O/c1-3-23-12-14-24(15-13-23)21(10-5-4-6-11-21)17-22-20(25)19-9-7-8-18(2)16-19/h7-9,16H,3-6,10-15,17H2,1-2H3,(H,22,25)

InChI Key

FOFKMEAVHJXZDV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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